Amino-PEG12-Acid

概要

説明

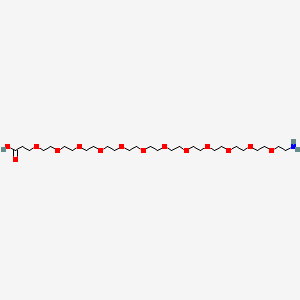

Amino-PEG12-Acid is an aqueous soluble PEG reagent . It contains an amino group that is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

This compound is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis

The molecular weight of this compound is 617.73 . Its IUPAC name is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid .Chemical Reactions Analysis

This compound is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis

This compound has a molecular weight of 617.73 . It is a solid at room temperature . It is soluble in water, DMSO, and DMF . It should be stored at -20°C .科学的研究の応用

PEGylation in Protein and Peptide Therapeutics

PEGylation, the process of attaching PEG chains to peptides or proteins, significantly improves the pharmacokinetics of therapeutic molecules. Qi and Chilkoti (2015) discuss the limitations of PEG, such as its non-degradability and potential immunogenicity, highlighting ongoing research to develop alternative materials for PEGylation that could provide similar or enhanced benefits without the associated drawbacks. These alternatives aim to increase circulation half-lives and stability of biotherapeutics, akin to the role of Amino-PEG12-Acid in enhancing drug efficacy (Qi & Chilkoti, 2015).

Overcoming PEG Immunogenicity

The development of anti-PEG antibodies in patients exposed to PEGylated drugs highlights a significant challenge in the use of PEGylation technology. Thi et al. (2020) emphasize the importance of developing alternative polymers to PEG to avoid accelerated blood clearance and reduced drug efficacy due to these antibodies. This research is crucial for ensuring that the benefits of PEGylation, such as improved solubility and reduced immunogenicity, can be maintained without adverse immune responses (Thi et al., 2020).

Biotechnology in Amino Acid Production

Biotechnological methods, including the use of engineered strains of microorganisms, play a significant role in the industrial production of amino acids. Ivanov et al. (2013) review these methods, particularly for amino acids used in the pharmaceutical industry, highlighting the impact of biotechnology in efficiently producing these critical components for various applications. This includes the synthesis and modification of compounds like this compound for enhanced functionality in therapeutic contexts (Ivanov et al., 2013).

Biosensors and Detection Technologies

The development of sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the detection of amino acids showcases the application of this compound in analytical chemistry. Dinu and Apetrei (2022) discuss the role of these materials in constructing devices capable of detecting amino acids with high specificity and sensitivity, which is essential for monitoring and diagnosing various diseases (Dinu & Apetrei, 2022).

作用機序

Target of Action

Amino-PEG12-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets by forming a stable amide bond . The NH2 group in the compound is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

As a protac linker, it plays a crucial role in the process of targeted protein degradation . This involves the ubiquitin-proteasome system, a critical pathway for protein turnover in cells .

Pharmacokinetics

It’s known that the compound is aqueous soluble , which suggests it could have good bioavailability. The compound’s solubility in water, DMSO, and DMF also indicates its potential for various delivery methods.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By forming a stable amide bond with its targets , it facilitates their recognition and degradation by the ubiquitin-proteasome system .

Action Environment

The compound’s aqueous solubility suggests it could be stable and effective in various biological environments

Safety and Hazards

Amino-PEG12-Acid should be handled with care to avoid direct contact with skin or eyes . It should be used only in a chemical fume hood . In case of contact, immediately wash skin with soap and copious amounts of water . In case of eye contact, immediately flush eyes with copious amounts of water for at least 15 minutes .

将来の方向性

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXRBQLQDLAFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

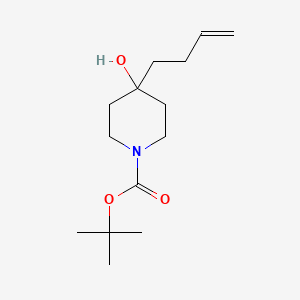

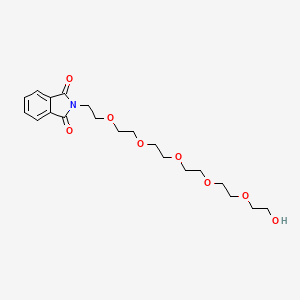

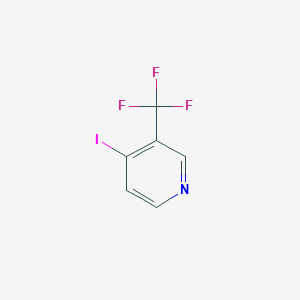

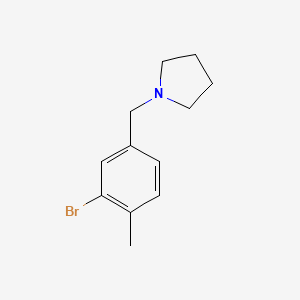

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

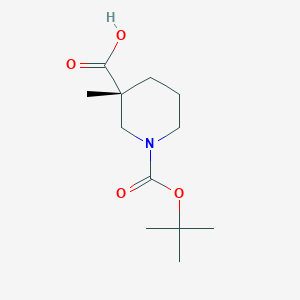

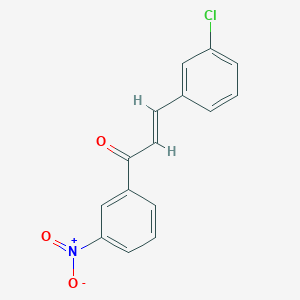

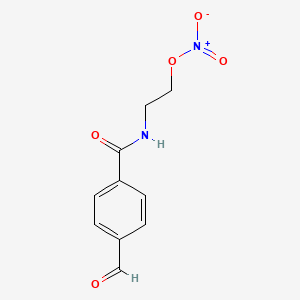

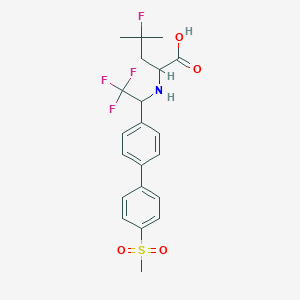

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)

![(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B3102103.png)

![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)